molecular formula C11H18BrNO B14080853 Acetamide, N-(2-bromoallyl)-N-cyclohexyl- CAS No. 102585-32-0

Acetamide, N-(2-bromoallyl)-N-cyclohexyl-

Cat. No.: B14080853
CAS No.: 102585-32-0
M. Wt: 260.17 g/mol
InChI Key: GJHFCBPJJAPYAT-UHFFFAOYSA-N
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Description

Acetamide, N-(2-bromoallyl)-N-cyclohexyl- is a chemical compound with the molecular formula C11H18BrNO. It is used in various scientific research applications and is known for its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-bromoallyl)-N-cyclohexyl- typically involves the reaction of cyclohexylamine with 2-bromoallyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for Acetamide, N-(2-bromoallyl)-N-cyclohexyl- involve large-scale synthesis using automated reactors. The process includes the purification of the compound through distillation or recrystallization to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-bromoallyl)-N-cyclohexyl- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products.

    Reduction Reactions: Reduction can lead to the formation of different amine derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide and potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Catalysts like palladium on carbon (Pd/C) are employed.

Major Products

The major products formed from these reactions include various substituted amides and amine derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Acetamide, N-(2-bromoallyl)-N-cyclohexyl- is used in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research includes its potential use in developing new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(2-bromoallyl)-N-cyclohexyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom plays a crucial role in the compound’s reactivity, allowing it to form covalent bonds with target molecules, thereby inhibiting their function or altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(2-chloroallyl)-N-cyclohexyl-
  • Acetamide, N-(2-iodoallyl)-N-cyclohexyl-
  • Acetamide, N-(2-fluoroallyl)-N-cyclohexyl-

Uniqueness

Acetamide, N-(2-bromoallyl)-N-cyclohexyl- is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its chloro, iodo, and fluoro analogs. This uniqueness makes it valuable in specific research and industrial applications.

Properties

CAS No.

102585-32-0

Molecular Formula

C11H18BrNO

Molecular Weight

260.17 g/mol

IUPAC Name

N-(2-bromoprop-2-enyl)-N-cyclohexylacetamide

InChI

InChI=1S/C11H18BrNO/c1-9(12)8-13(10(2)14)11-6-4-3-5-7-11/h11H,1,3-8H2,2H3

InChI Key

GJHFCBPJJAPYAT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC(=C)Br)C1CCCCC1

Origin of Product

United States

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